2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a furan ring, which is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the furan ring would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide group and the furan ring. Both of these functional groups are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
2-Ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide is a compound that has been explored in the realm of organic synthesis and chemical properties. Research has demonstrated various methodologies for synthesizing benzamide derivatives, which are crucial for the preparation of radiopharmaceuticals and other compounds with potential neuroleptic activity. For instance, a simple and high-yield synthesis method has been developed for the precursor of (S)-123I-IBZM, starting from dimethoxybenzoic acid, highlighting the compound's relevance in creating diagnostic tools for neurological conditions (Bobeldijk et al., 1990). Furthermore, benzamides synthesized from N,N-disubstituted ethylenediamines showed inhibitory effects on stereotyped behavior in rats, indicating their potential as neuroleptic agents (Iwanami et al., 1981).
Biological Applications
The biological applications of benzamide derivatives, including those similar in structure to 2-ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, have been extensively studied. For example, certain benzamides have been synthesized to act as selective histone deacetylase 6 inhibitors, ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, showcasing their therapeutic potential in neurodegenerative diseases (Lee et al., 2018). Moreover, compounds like N-(3-hydroxyphenyl)benzamide have been explored for their enzyme inhibition activity against various enzymes, underlining the significance of benzamide derivatives in developing treatments for conditions associated with enzyme dysfunction (Abbasi et al., 2014).
Chemical Interactions and Mechanisms
Research into the chemical interactions and mechanisms of benzamide derivatives reveals their complex behavior and potential for diverse applications. For example, studies on the synthesis and structures of new enaminones derived from reactions involving benzamide analogs provide insights into their chemical properties and potential applications in material science and pharmacology (Brbot-Šaranović et al., 2000). Additionally, QSAR modeling on dopamine D2 receptor binding affinity of certain benzamides highlights the importance of structural features in enhancing biological activity, which is crucial for the design of new pharmacologically active agents (Samanta et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-20-14-7-5-4-6-12(14)16(19)17-10-13(18)15-9-8-11(2)21-15/h4-9,13,18H,3,10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKMWJXCJUWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.